![molecular formula C17H11ClFN5S B2743746 3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891105-63-8](/img/structure/B2743746.png)
3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Molecular Structure Analysis
Triazoles have a unique structure with two carbon and three nitrogen atoms in a five-membered aromatic azole chain . This structure allows them to bind readily in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions involving triazoles are diverse and depend on the specific functional groups present in the molecule. Generally, triazoles can undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific triazole derivative would depend on its exact structure. Generally, triazoles are stable compounds due to their aromatic nature .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Recent studies have explored the synthesis and detailed structural characterization of triazolo[4,3-b]pyridazine derivatives, including analysis through Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks. These compounds have shown considerable biological properties, such as anti-tumor and anti-inflammatory activities, with their structures confirmed by NMR, IR, and mass spectral studies, along with X-ray diffraction techniques. DFT calculations have been employed to determine various quantum chemical parameters, providing insights into their molecular properties and interactions (Sallam et al., 2021; Sallam et al., 2021).
Biological Activities and Applications
The derivatives of triazolo[4,3-b]pyridazine, including those with pyridazine motifs, have been synthesized and evaluated for various biological activities:
Antidiabetic Activities : A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. These compounds showed excellent antioxidant and insulinotropic activity, indicating their potential as effective anti-diabetic drugs (Bindu et al., 2019).
Antimicrobial Activities : Several studies have reported the synthesis of triazolo[4,3-b]pyridazine derivatives with significant antimicrobial activities, providing a new avenue for the development of potent antimicrobial agents. This includes the discovery of novel compounds with promising antibacterial and antifungal properties (Prakash et al., 2011; Holla et al., 2006).
Agricultural Uses : Pyridazine derivatives, including those related to the chemical compound , have been utilized in agriculture as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulators. Research into these compounds has led to the synthesis, structural elucidation, and docking studies against agricultural pests, demonstrating their potential in enhancing plant ecosystem health and crop protection (Sallam et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5S/c18-12-4-3-5-13(19)11(12)10-25-17-22-21-16-8-7-15(23-24(16)17)14-6-1-2-9-20-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQNELKVOFICMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=C(C=CC=C4Cl)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2743663.png)
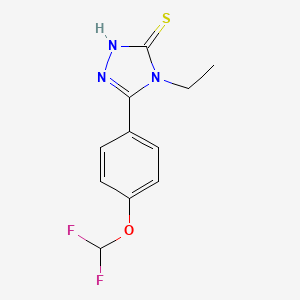
![3-(3-Fluorophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2743666.png)
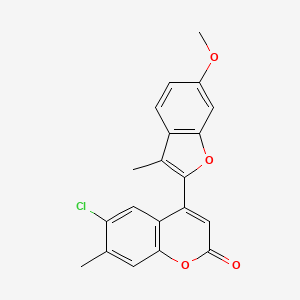
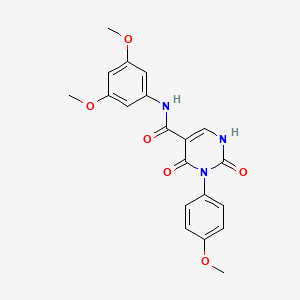
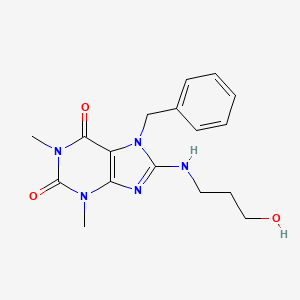
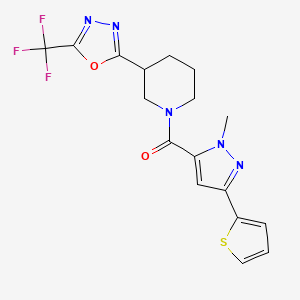

![3-Ethoxy-6-methoxybenzo[D]isoxazole](/img/structure/B2743680.png)
![methyl 7-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2743682.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2743683.png)
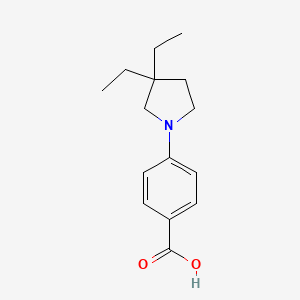
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2743685.png)
![7-Phenyl-tricyclo[4.1.0.0*2,7*]heptane-1-carboxylic acid](/img/structure/B2743686.png)